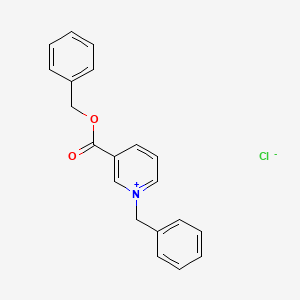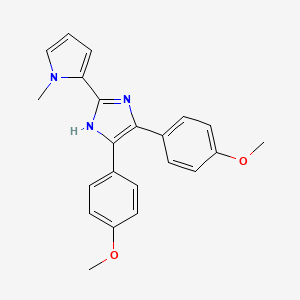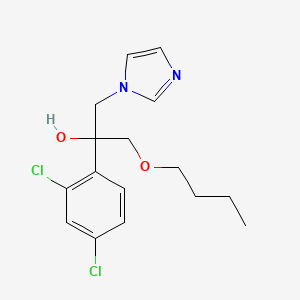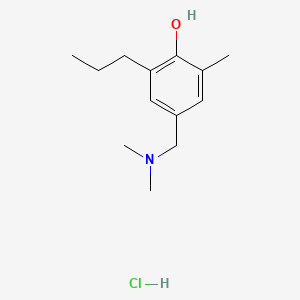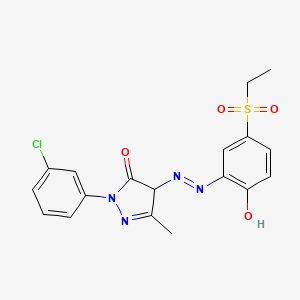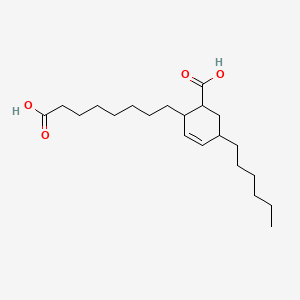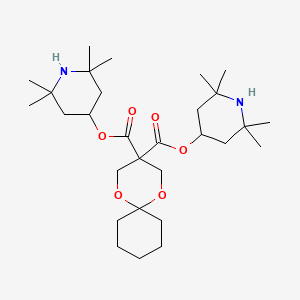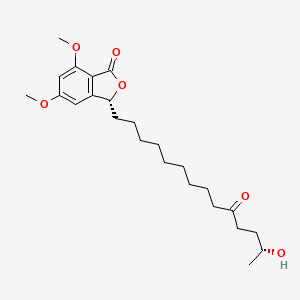
(+)-5-O-Methylsporotricale
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-5-O-Methylsporotricale is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a methyl group attached to the fifth position of the sporotricale molecule, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-5-O-Methylsporotricale typically involves several steps, starting from readily available precursors. The key steps include:
Cyclization: The formation of the sporotricale ring structure is facilitated by cyclization reactions, often using catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation ensures consistent quality and reduces production costs.
Chemical Reactions Analysis
Types of Reactions
(+)-5-O-Methylsporotricale undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups, using reagents like sodium azide (NaN3) or sodium cyanide (NaCN).
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Sodium azide (NaN3), sodium cyanide (NaCN)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and substituted derivatives of this compound.
Scientific Research Applications
(+)-5-O-Methylsporotricale has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules for pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (+)-5-O-Methylsporotricale involves its interaction with specific molecular targets in biological systems. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical reactions. For example, it may inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.
Comparison with Similar Compounds
(+)-5-O-Methylsporotricale can be compared with other similar compounds, such as:
5-O-Methylsporotricale: Lacks the chiral center, resulting in different stereochemistry and potentially different biological activity.
5-O-Ethylsporotricale: Contains an ethyl group instead of a methyl group, which may affect its reactivity and interactions with biological targets.
5-O-Methylsporotricol: A structurally related compound with a different ring structure, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its specific methylation pattern and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
178759-95-0 |
|---|---|
Molecular Formula |
C24H36O6 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(3R)-3-[(13R)-13-hydroxy-10-oxotetradecyl]-5,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C24H36O6/c1-17(25)13-14-18(26)11-9-7-5-4-6-8-10-12-21-20-15-19(28-2)16-22(29-3)23(20)24(27)30-21/h15-17,21,25H,4-14H2,1-3H3/t17-,21-/m1/s1 |
InChI Key |
LPYQDDHAJRABQA-DYESRHJHSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)CCCCCCCCC[C@@H]1C2=C(C(=CC(=C2)OC)OC)C(=O)O1)O |
Canonical SMILES |
CC(CCC(=O)CCCCCCCCCC1C2=C(C(=CC(=C2)OC)OC)C(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


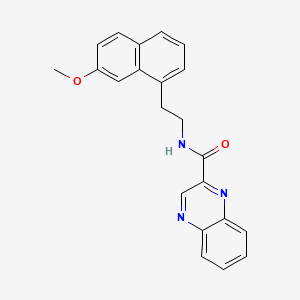
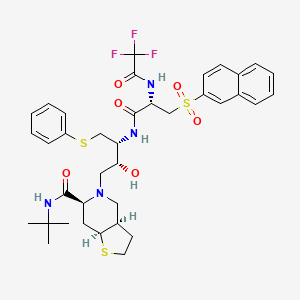
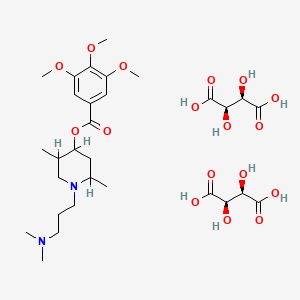
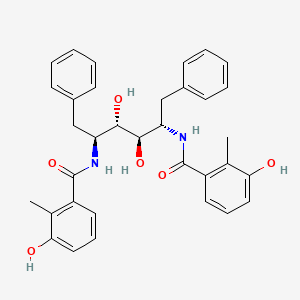
![3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride](/img/structure/B12765064.png)
